phendimetrazine

Vue d'ensemble

Description

La phendimétrazine est une amine sympathomimétique utilisée comme coupe-faim dans la prise en charge à court terme de l'obésité exogène. Elle est chimiquement apparentée aux amphétamines et fonctionne comme un promédicament de la phénymétrozine, qui est son métabolite actif . La phendimétrazine est classée comme une substance contrôlée de l'annexe III en raison de son potentiel d'abus .

Méthodes De Préparation

La phendimétrazine est synthétisée par une série de réactions chimiques impliquant la formation de son cycle morpholine. La voie de synthèse implique généralement la réaction de la phénylacétone avec la méthylamine pour former la N-méthylamphétamine, qui est ensuite cyclisée avec du formaldéhyde pour produire le cycle morpholine . Les méthodes de production industrielle consistent à optimiser les conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les sous-produits et les déchets.

Analyse Des Réactions Chimiques

La phendimétrazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La phendimétrazine peut être oxydée pour former la phénymétrozine, son métabolite actif.

Réduction : Les réactions de réduction peuvent convertir la phendimétrazine en ses composés précurseurs.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions sont la phénymétrozine et ses dérivés .

Applications de la recherche scientifique

La phendimétrazine a plusieurs applications de recherche scientifique, notamment :

Biologie : Investigated for its effects on neurotransmitter release and receptor binding in the central nervous system.

Industrie : Utilisé dans le développement de nouveaux médicaments coupe-faim et de thérapies de gestion du poids.

Mécanisme d'action

La phendimétrazine agit comme un agent libérant la norépinéphrine et la dopamine (NDRA), stimulant la libération de ces neurotransmetteurs dans le cerveau . Cela conduit à une augmentation des niveaux de norépinéphrine et de dopamine, ce qui supprime l'appétit et augmente le métabolisme. Le médicament active également le système alpha-adrénergique, contribuant davantage à ses effets coupe-faim . Les cibles moléculaires impliquées comprennent le transporteur de la norépinéphrine (NET) et le transporteur de la dopamine (DAT), qui sont responsables de la recapture de ces neurotransmetteurs .

Applications De Recherche Scientifique

Pharmacological Mechanism

Phendimetrazine functions primarily as an anorectic agent, promoting weight loss by suppressing appetite. It is hypothesized to act as a prodrug, converting into phenmetrazine, which has established stimulant properties. Research indicates that this compound inhibits the human dopamine transporter, leading to increased extracellular dopamine levels in the nucleus accumbens, a key area involved in reward processing . This mechanism suggests potential therapeutic effects beyond weight loss, particularly in treating cocaine dependence.

Clinical Applications

- Weight Loss Management :

- Cocaine Dependence :

Case Study 1: Demand Ischemia

A 54-year-old female patient experienced chest pain attributed to demand ischemia after using this compound for weight loss. This case highlights the cardiovascular risks associated with amphetamine-like medications, emphasizing the need for careful monitoring of patients using such drugs .

Case Study 2: Abuse Potential

In a controlled study involving nine cocaine-dependent participants, this compound was administered at varying doses to assess its subjective effects and potential for abuse. Results indicated that while it produced some stimulant effects, its reinforcing properties were significantly lower than those of d-amphetamine, supporting its use as a safer alternative in addiction treatment .

Data Tables

| Application | Mechanism | Evidence |

|---|---|---|

| Weight Loss | Appetite suppression | Clinical efficacy studies |

| Cocaine Dependence | Dopamine transporter inhibition | Preclinical and clinical trials |

| Cardiovascular Effects | Increased heart rate and blood pressure | Case reports and clinical guidelines |

Risks and Considerations

Despite its therapeutic benefits, this compound poses several risks:

- Cardiovascular Issues : The drug can elevate heart rate and blood pressure, necessitating caution in patients with pre-existing cardiovascular conditions .

- Potential for Abuse : Although it has lower abuse potential than other stimulants, there are still concerns regarding dependency and misuse .

- Adverse Effects : Reports of cardiomyopathies and demand ischemia underline the importance of thorough patient evaluations before prescribing this compound .

Mécanisme D'action

Phendimetrazine acts as a norepinephrine-dopamine releasing agent (NDRA), stimulating the release of these neurotransmitters in the brain . This leads to increased levels of norepinephrine and dopamine, which suppresses appetite and increases metabolic rate. The drug also activates the alpha-adrenergic system, further contributing to its appetite suppressant effects . The molecular targets involved include the norepinephrine transporter (NET) and dopamine transporter (DAT), which are responsible for the reuptake of these neurotransmitters .

Comparaison Avec Des Composés Similaires

La phendimétrazine est similaire à d'autres amines sympathomimétiques utilisées comme coupe-faim, telles que :

Phentermine : Another sympathomimetic amine used for short-term weight loss.

Diéthylpropion : Un médicament de l'annexe IV aux effets coupe-faim similaires.

Benzphétamine : Un médicament de l'annexe III ayant un mécanisme d'action similaire.

La phendimétrazine est unique en ce sens qu'elle fonctionne comme un promédicament de la phénymétrozine, offrant une exposition plus stable et prolongée du médicament actif dans l'organisme . Cela réduit le potentiel d'abus par rapport à la phénymétrozine elle-même .

Activité Biologique

Phendimetrazine is a sympathomimetic amine primarily used as an appetite suppressant in the management of obesity. It functions as a prodrug, metabolizing into phenmetrazine, which exhibits significant pharmacological activity. This article delves into the biological activity of this compound, focusing on its neurochemical mechanisms, potential for abuse, and associated clinical case studies.

This compound is structurally similar to amphetamines and exerts its effects primarily through the modulation of neurotransmitter systems, particularly norepinephrine and dopamine. The following table summarizes key findings regarding its action at various biogenic amine transporters:

| Compound | Effect | EC50 (nM) | IC50 (nM) |

|---|---|---|---|

| This compound | No significant effect | - | - |

| Phenmetrazine | Potent releaser of norepinephrine | 50 | - |

| Potent releaser of dopamine | 131 | - | |

| Pseudophenmetrazine | Modest norepinephrine release | 514 | 2630 (dopamine reuptake) |

This compound itself does not significantly influence the uptake or release of neurotransmitters. However, its active metabolite, phenmetrazine, is a potent substrate for norepinephrine and dopamine transporters . This metabolic conversion is crucial for its anorectic effects.

Neurochemical Studies

Recent studies have employed microdialysis techniques to assess the impact of this compound and its metabolites on neurotransmitter levels in vivo. For instance, this compound was shown to increase extracellular dopamine levels in the nucleus accumbens within minutes of administration, suggesting rapid onset of action .

The electrophysiological profile indicates that while this compound acts as a dopamine transporter (DAT) inhibitor, phenmetrazine acts as a DAT substrate. This dual mechanism may contribute to the drug's overall stimulant effects .

Case Study: Psychotic Disorder Induced by this compound

A notable case involved a 25-year-old female who developed a psychotic disorder after five months of this compound use for weight loss. Symptoms included hallucinations and paranoid delusions. Upon discontinuation, her symptoms resolved within three days, but she resumed use against medical advice due to withdrawal symptoms, leading to recurrent psychosis . This case highlights the potential for dependence and severe psychiatric side effects associated with this compound.

Case Study: Cardiovascular Complications

Another case reported a 54-year-old woman who experienced demand ischemia linked to this compound use. Despite being prescribed for weight loss, she presented with chest pain indicative of acute coronary syndrome. This case emphasizes the cardiovascular risks associated with amphetamine-like compounds .

Abuse Potential

This compound has been evaluated for its potential as a replacement therapy in cocaine dependence due to its stimulant properties. Preclinical studies suggest that it has limited abuse potential compared to other stimulants like d-amphetamine . However, the risk remains significant due to its structural similarities to amphetamines and reported cases of psychological dependence.

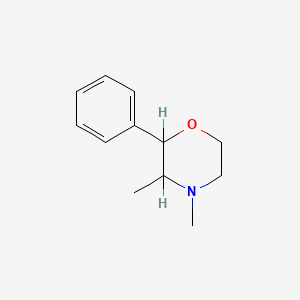

Propriétés

Numéro CAS |

21784-30-5 |

|---|---|

Formule moléculaire |

C12H17NO |

Poids moléculaire |

191.27 g/mol |

Nom IUPAC |

(2S,3S)-3,4-dimethyl-2-phenylmorpholine |

InChI |

InChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m0/s1 |

Clé InChI |

MFOCDFTXLCYLKU-CMPLNLGQSA-N |

SMILES |

CC1C(OCCN1C)C2=CC=CC=C2 |

SMILES isomérique |

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2 |

SMILES canonique |

CC1C(OCCN1C)C2=CC=CC=C2 |

Point d'ébullition |

122-124 °C at 8 mm Hg; 134-135 °C at 12 mm Hg |

Color/Form |

White powder |

melting_point |

MP: 208 °C; specific optical rotation: +35.7 deg at 20 °C/D /Phendimetrazine hydrochloride/ |

Key on ui other cas no. |

634-03-7 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Numéros CAS associés |

17140-98-6 (hydrochloride) |

Solubilité |

Free sol in water; very slightly sol in alcohol; practically insol in chloroform and ether. |

Synonymes |

Adipost Bontril Di-Ap-Trol Dyrexan Hyrex Melfiat Obezine phendimetrazine phendimetrazine hydrochloride phendimetrazine hydrochloride, (2S-trans)-isomer phendimetrazine tartrate phendimetrazine tartrate, (2S-trans(R-(R*,R*)))-isomer phendimetrazine tartrate, (R-(R*,R*))-isomer phendimetrazine, (2R-cis)-isomer phendimetrazine, (2S-trans)-isomer phendimetrazine, trans(+-)-isomer Prelu-2 Trimstat Wehless Weightrol X-Trozine |

Pression de vapeur |

3.2X10-3 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.